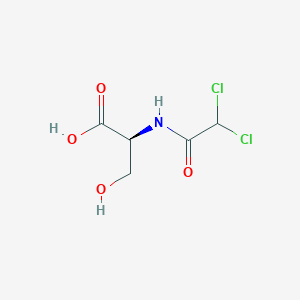

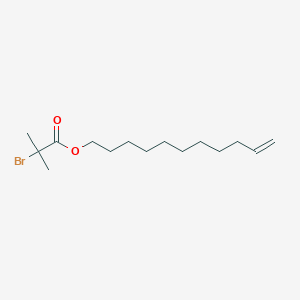

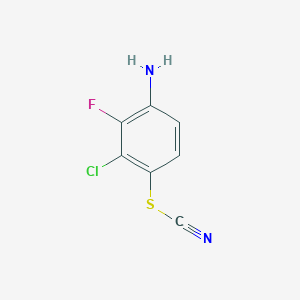

![molecular formula C24H26N2O4 B1604280 1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol CAS No. 1133705-56-2](/img/structure/B1604280.png)

1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol

Overview

Description

The compound “1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol” is related to Carvedilol . Carvedilol is a non-selective beta blocker/alpha-1 blocker and is used in the treatment of mild to moderate congestive heart failure (CHF). It is also used in the management of hypertension and angina .

Scientific Research Applications

Enhanced Drug Solubility and Dissolution Rate

Carvedilol is a poorly water-soluble drug employed to treat chronic heart failure . Researchers have synthesized new carvedilol-etched halloysite nanotubes (HNTs) composites to enhance solubility and dissolution rate . The simple and feasible impregnation method is used for carvedilol loading (30–37% weight) .

Transdermal Delivery System

Carvedilol-loaded ethosomes have been developed using central composite design, followed by incorporation of synthesized ethosomes into hydrogels for transdermal delivery of carvedilol . The optimized carvedilol-loaded ethosomes were spherical in shape . The optimized ethosomes had mean particle size of 130 ± 1.72 nm .

Extended and Enhanced Anti-Hypertensive Effect

The ethosomal gel showed increased penetration of carvedilol through the skin . Moreover, ethosomal hydrogels showed a gradual reduction in blood pressure for 24 h in rats . This suggests that the carvedilol-loaded ethosomal gel can extend the anti-hypertensive effect of carvedilol for a longer time, as compared to free carvedilol .

Improved Bioavailability

Transdermal delivery prevents the drug from pre-systemic metabolism which results in better bioavailability . The transdermally-administered drugs can evade enzymatic degradation and offers a non-invasive route for drug administration, thus providing better patient compliance .

Drug Delivery into the Sublingual Mucosa

Carvedilol releasable non-water-soluble monolayers and a multilayer patch made of ultrathin micron and submicron fibers have been developed for drug delivery into the sublingual mucosa .

Enhanced Drug Dissolution

All the carvedilol–halloysite composites display enhanced dissolution rate, wettability, and solubility, as compared to carvedilol . The best performances are obtained for the carvedilol–halloysite system based on HNTs etched with HCl 8M, which exhibits the highest value of specific surface area (91 m2 g−1) .

Mechanism of Action

Mode of Action

Carvedilol-d4 acts as an inverse agonist at the β1- and β2-adrenoceptors, and blocks α1-adrenoceptors in the vasculature, thereby causing vasodilation . It inhibits lipid peroxidation in a dose-dependent manner . Beyond blockade of β1-adrenoceptors, arrestin-biased signalling via β2-adrenoceptors is a molecular mechanism proposed to explain the survival benefits .

Biochemical Pathways

Carvedilol-d4 affects several biochemical pathways. It inhibits exercise-induced tachycardia through its inhibition of beta-adrenoceptors . Carvedilol’s action on alpha-1 adrenergic receptors relaxes smooth muscle in vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure .

Result of Action

The molecular and cellular effects of Carvedilol-d4’s action are multifaceted. It can counter the deleterious effects of the sympathetic hyperstimulation that accompanies and aggravates chronic heart failure . It is used clinically with great success to treat heart failure, hypertension, coronary artery disease, and cardiac arrhythmias . Recent studies indicate that its cardio-protective effects might be useful also in cancer chemotherapy, which oftentimes is cardiotoxic .

Action Environment

The action, efficacy, and stability of Carvedilol-d4 can be influenced by various environmental factors. For instance, the drug’s absorption and metabolism can be affected by the patient’s diet, age, liver function, and the presence of other medications . Furthermore, genetic polymorphisms in enzymes involved in the metabolism of Carvedilol-d4, such as CYP2D6, can also influence its pharmacokinetics and therapeutic efficacy .

properties

IUPAC Name |

1-(9H-carbazol-4-yloxy)-3-[[1,1,2,2-tetradeuterio-2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/i13D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHNVEJMJSYVRP-RYIWKTDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OC)NCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649417 | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)(~2~H_4_)ethyl]amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carvedilol-d4 | |

CAS RN |

1133705-56-2 | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)(~2~H_4_)ethyl]amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,4'-Bipiperidine]-3-methanol](/img/structure/B1604201.png)

![2-Methyl-4H-pyrido[4,3-d][1,3]oxazin-4-one](/img/structure/B1604206.png)

![5-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1604208.png)

![3,7,14-Trihydroxy-1,3,5,7,9,11,14-heptakis-phenyl-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane](/img/structure/B1604216.png)